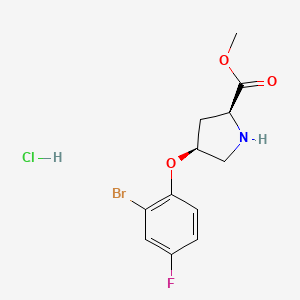
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a unique chemical compound notable for its significant applications in various scientific research fields. This compound's intricate structure involves a pyrrolidinecarboxylate core with a 2-bromo-4-fluorophenoxy substituent, making it an interesting subject for synthesis and reaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically starts with the construction of the pyrrolidine ring, which involves the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-bromo-4-fluorophenoxy group is performed via a nucleophilic aromatic substitution reaction. The esterification of the carboxyl group to form the methyl ester is generally achieved using methods like Fischer esterification, involving an alcohol and an acid catalyst under reflux conditions.
Industrial Production Methods
For industrial-scale production, this compound might be synthesized using continuous flow chemistry techniques to enhance yield and purity. Key steps could include controlled addition of reactants, maintaining stringent temperature controls, and employing catalysts to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions:
Oxidation: This reaction can alter the pyrrolidine ring or the substituent groups.
Reduction: This may focus on the halide groups or modifying the ester group.
Substitution: Primarily involving the aromatic ring, where halides can be replaced by nucleophiles.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reactions are often conducted under an inert atmosphere with specific solvents to ensure optimal reaction conditions.
Major Products
The products depend on the reaction type but could include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Modified aromatic compounds with varied functional groups.
Scientific Research Applications
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is employed in:
Chemistry: As a model compound to study aromatic substitution reactions and stereochemical effects in pyrrolidine derivatives.
Biology: Potential use in the design of bioactive molecules or enzyme inhibitors.
Medicine: Investigated for pharmacological activities and therapeutic potential.
Industry: In developing advanced materials or as intermediates in complex organic syntheses.
Mechanism of Action
The specific mechanism of action would depend on the target application:
Molecular Targets: Could involve binding to enzymes or receptors, altering their activity.
Pathways Involved: Could include signal transduction pathways or metabolic processes, influencing biological responses.
Comparison with Similar Compounds
Compared to similar compounds, such as other pyrrolidinecarboxylates or halogenated aromatic ethers, Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride stands out due to its unique combination of functional groups. This combination can provide distinctive reactivity and interaction patterns, making it valuable in specialized research contexts. Similar compounds might include:
Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate.
Ethyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate.
Methyl (2S,4S)-4-(2-bromo-4-nitrophenoxy)-2-pyrrolidinecarboxylate.
This compound's unique structure contributes to its utility across these diverse scientific fields.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGILJYCBWCZLO-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















